molecular formula C10H11Cl2NO2 B1660249 N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide CAS No. 73711-33-8

N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide

Cat. No.: B1660249
CAS No.: 73711-33-8
M. Wt: 248.1 g/mol
InChI Key: NTACMCRGKJGDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide is a chemical compound that belongs to the class of acetamides It is derived from 2,4-dichlorophenoxyacetic acid, a widely used herbicide

Scientific Research Applications

N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and herbicidal properties.

    Medicine: Research is ongoing to explore its potential as a COX-2 inhibitor, which could make it useful in developing anti-inflammatory drugs.

    Industry: It is used in the production of herbicides and other agrochemicals .

Mechanism of Action

The synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

Future Directions

The synthesized compounds show promise as potential anti-inflammatory agents . Future research could focus on further exploring their therapeutic potential and optimizing the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. Its potential as a COX-2 inhibitor sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .

Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-7(14)13-4-5-15-10-3-2-8(11)6-9(10)12/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTACMCRGKJGDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606414
Record name N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73711-33-8
Record name N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide
Reactant of Route 5
N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.